molecular formula C10H16N2O2S B15270344 Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate

Cat. No.: B15270344
M. Wt: 228.31 g/mol
InChI Key: DMURGDABYIUUTO-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate typically involves the reaction of tert-butylamine with ethyl 2-bromo-2-thiazoline-4-carboxylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate stands out due to its unique combination of the tert-butyl group and the ethyl ester functionality, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .

Biological Activity

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate is a compound belonging to the aminothiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the compound's biological activity through a review of recent research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with an ethyl carboxylate and a tert-butyl group. The chemical structure can be represented as follows:

\text{C}_1_0\text{H}_{1_6}\text{N}_2\text{O}_2\text{S}

This structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-aminothiazoles exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)0.78Induces apoptosis via caspase activation
A2780 (Ovarian)Not specifiedG0/G1 cell cycle arrest
A375 (Melanoma)Not specifiedPromotes apoptotic cell death

In particular, the compound has shown potential in inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Study: K562 Cells

In a notable study, the compound was tested on K562 leukemia cells, where it demonstrated an IC50 value of 0.78 µM. Mechanistic studies indicated that it inhibited the interaction between Hec1 and Nek2, leading to cell cycle arrest and apoptosis . This highlights the potential for developing targeted therapies based on this compound.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds within the aminothiazole class have shown activity against various bacterial strains, including:

Microorganism Activity
E. coliInhibitory
S. aureusInhibitory
A. nigerInhibitory

These findings suggest that derivatives of this compound could serve as potential leads for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of ethyl 5-tert-butyl-2-aminothiazole derivatives indicates that modifications to the thiazole ring significantly affect biological activity. For instance, substituents at specific positions can enhance potency against cancer cells or improve selectivity for microbial targets.

Key Findings from SAR Studies:

  • Aliphatic vs. Aromatic Substituents : Aromatic substitutions generally enhance antitumor activity compared to aliphatic ones.
  • Chain Length : The introduction of longer aliphatic chains has been correlated with increased cytotoxicity against certain cancer cell lines .
  • Functional Groups : The presence of electron-withdrawing groups has been shown to improve antimicrobial activity .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

ethyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)15-9(11)12-6/h5H2,1-4H3,(H2,11,12)

InChI Key

DMURGDABYIUUTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C(C)(C)C

Origin of Product

United States

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